An In-depth Technical Guide to N-Mal-N-bis(PEG4-NHS ester): A Trifunctional Crosslinker for Advanced Bioconjugation
An In-depth Technical Guide to N-Mal-N-bis(PEG4-NHS ester): A Trifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Mal-N-bis(PEG4-NHS ester) is a branched, trifunctional polyethylene glycol (PEG) derivative designed for advanced bioconjugation applications.[1][2][3] This heterotrifunctional reagent possesses three distinct reactive sites: a single maleimide group and two N-hydroxysuccinimide (NHS) esters. This unique architecture allows for the covalent linkage of a thiol-containing molecule (such as a cysteine residue in a protein or peptide) to two separate amine-containing molecules (such as lysine residues or N-termini of proteins).[2][3] The hydrophilic PEG4 spacers enhance the solubility of the crosslinker and the resulting conjugate in aqueous buffers, which can reduce aggregation and improve the pharmacokinetic properties of the final product. This guide provides a comprehensive overview of the core chemistry, applications, and experimental considerations for utilizing N-Mal-N-bis(PEG4-NHS ester) in research and drug development.
Core Chemistry and Physicochemical Properties
N-Mal-N-bis(PEG4-NHS ester) is characterized by its distinct reactive termini, which are governed by well-understood conjugation chemistries.
Chemical Structure and Properties
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IUPAC Name: bis(2,5-dioxopyrrolidin-1-yl) 16-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)-4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioate[3]
| Property | Data | Citations |
| Appearance | Solid powder | [3] |
| Purity | Typically >95% | [5] |
| Solubility | Soluble in organic solvents such as DMSO and DMF.[5] | [5] |
| Storage Conditions | Store at -20°C for long-term stability (months to years), desiccated. | [3][6] |
| Can be stored at 0-4°C for short-term use (days to weeks).[3] | [3] |
Reaction Mechanisms
The utility of N-Mal-N-bis(PEG4-NHS ester) stems from the orthogonal reactivity of its functional groups.
The maleimide group undergoes a Michael addition reaction with a sulfhydryl (thiol) group, typically from a cysteine residue.[7] This reaction is highly specific and efficient within a pH range of 6.5 to 7.5, forming a stable, covalent thioether bond.[6][7] Above pH 7.5, the maleimide group can exhibit reactivity towards primary amines and is also more susceptible to hydrolysis into a non-reactive maleamic acid.[6][7]
The two NHS esters react with primary amines, such as the ε-amine of lysine residues and the α-amine at the N-terminus of proteins, via nucleophilic acyl substitution.[8] This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[8] The optimal pH for this reaction is between 7.2 and 8.5.[8] A significant competing reaction is the hydrolysis of the NHS ester, the rate of which increases with higher pH.[8][9]
Quantitative Data and Reaction Parameters
Precise quantitative data for bioconjugation reactions are highly dependent on the specific molecules being conjugated and the reaction conditions. The following tables provide generally accepted parameters for the underlying chemistries of N-Mal-N-bis(PEG4-NHS ester).
Optimal Reaction Conditions
| Functional Group | Target Group | Optimal pH Range | Recommended Buffers | Incompatible Buffers |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Phosphate, HEPES, Borate[7] | Buffers containing thiols (DTT, BME) |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5 | Phosphate, Bicarbonate/Carbonate, HEPES, Borate[8] | Buffers containing primary amines (Tris, Glycine)[8] |
Stability and Hydrolysis
| Functional Group | Condition | Half-life/Stability | Citations |
| Maleimide | pH > 7.5 | Increased rate of hydrolysis to maleamic acid, losing specificity for thiols.[6] | [6] |
| NHS Ester | Aqueous Buffer, pH 7.0, 0°C | Half-life of hydrolysis is approximately 4-5 hours.[9] | [9] |
| NHS Ester | Aqueous Buffer, pH 8.6, 4°C | Half-life of hydrolysis decreases to about 10 minutes.[9] | [9] |
| Thioether Bond | Formed post-conjugation | Generally stable, though can undergo a retro-Michael reaction in the presence of other thiols.[7] | [7] |
| Amide Bond | Formed post-conjugation | Highly stable.[8] | [8] |
Experimental Protocols
The following are generalized protocols for a two-step conjugation process. The specific concentrations, molar excess of the linker, and incubation times should be optimized for each specific application.
Protocol 1: Conjugation of a Thiol-Containing Molecule to Two Amine-Containing Molecules
This protocol is designed for scenarios where a single thiol-containing molecule (e.g., a peptide with a unique cysteine) is to be linked to two identical or different amine-containing proteins.
Materials:
-
Thiol-containing molecule (Molecule-SH)
-
Amine-containing molecules (Protein-NH₂)
-
N-Mal-N-bis(PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 1-5 mM EDTA
-
Reaction Buffer B: Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein-NH₂ in Reaction Buffer B to a concentration of 1-10 mg/mL.
-
Dissolve Molecule-SH in Reaction Buffer A. If disulfide bonds are present, reduce them first with a non-thiol reducing agent like TCEP and remove the excess TCEP via a desalting column.
-
Immediately before use, dissolve N-Mal-N-bis(PEG4-NHS ester) in anhydrous DMSO to create a 10 mM stock solution.
-
-
Step 1: Reaction of NHS Esters with Protein-NH₂
-
Add a 10- to 50-fold molar excess of the N-Mal-N-bis(PEG4-NHS ester) stock solution to the Protein-NH₂ solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer A.
-
-
Step 2: Reaction of Maleimide with Molecule-SH
-
Immediately add the thiol-containing molecule (Molecule-SH) to the maleimide-activated protein from the previous step. A 1.5- to 2-fold molar excess of Molecule-SH over the maleimide groups is recommended.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a thiol-containing compound like cysteine or β-mercaptoethanol to a final concentration of ~10 mM.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to separate the desired conjugate from unreacted molecules and byproducts.
-
Protocol 2: Quantitative Analysis of Conjugation
The efficiency of the conjugation can be assessed using several methods:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein bands.
-
Mass Spectrometry (MS): Provides a precise mass of the final conjugate, confirming the number of attached molecules.[10]
-
UV-Vis Spectroscopy: If one of the molecules has a unique absorbance profile, this can be used to determine the degree of labeling.
Logical and Experimental Workflows (Visualized)
The trifunctional nature of N-Mal-N-bis(PEG4-NHS ester) allows for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs) where an antibody is linked to two payload molecules.
References
- 1. N-Mal-N-bis(PEG4-NHS ester) Datasheet DC Chemicals [dcchemicals.com]
- 2. N-MAL-N-Bis(PEG4-NHS ester) - CD Bioparticles [cd-bioparticles.net]
- 3. medkoo.com [medkoo.com]
- 4. precisepeg.com [precisepeg.com]
- 5. N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8 | BroadPharm [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
